Octadecyl thioglycolate

Description

Properties

IUPAC Name |

octadecyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19-23/h23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTFPHLEQLLQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065005 | |

| Record name | Acetic acid, mercapto-, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10220-46-9 | |

| Record name | Stearyl thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10220-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl mercaptoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010220469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl thioglycolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-mercapto-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, mercapto-, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is octadecyl thioglycolate

An In-depth Technical Guide to Octadecyl Thioglycolate: Properties, Mechanisms, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (OTG), also known as stearyl thioglycolate, is a bifunctional organic molecule featuring a terminal thiol (-SH) group and a long C18 alkyl chain connected via an ester linkage. This unique structure imparts a dual character: the thiol group provides a reactive handle for surface anchoring and disulfide reduction, while the octadecyl tail confers significant hydrophobicity and facilitates self-assembly. While traditionally utilized in materials science for the formation of self-assembled monolayers (SAMs), its properties hold considerable, yet largely untapped, potential in the pharmaceutical and cosmetic sciences. This guide provides a comprehensive technical overview of OTG, detailing its core properties, synthesis, and mechanisms of action. Furthermore, it explores its established applications and proposes novel uses in advanced drug delivery systems, drawing parallels from the well-established chemistry of its constituent functional groups.

Core Chemical and Physical Properties

This compound is the ester formed from thioglycolic acid and octadecanol (stearyl alcohol). Its identity and fundamental properties are crucial for understanding its behavior in various systems.

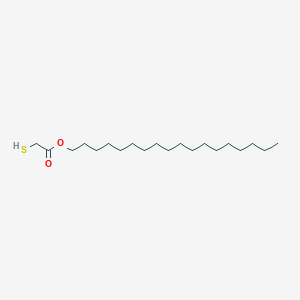

The structure of this compound consists of an 18-carbon alkyl chain (octadecyl group) linked to a thioglycolate moiety through an ester bond.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 10220-46-9[1][2][3][4] |

| Molecular Formula | C₂₀H₄₀O₂S[1][2][3][4][5] |

| Molecular Weight | 344.60 g/mol [1][2][3][4] |

| IUPAC Name | octadecyl 2-sulfanylacetate[3] |

| Synonyms | Stearyl Thioglycolate, Mercaptoacetic Acid Octadecyl Ester, Thioglycolic Acid Stearyl Ester[1][2][3][4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | White to light yellow solid, powder, or lump at 20°C.[2][4] | TCI America[2] |

| Melting Point | 28 °C[2][4] | TCI America[2] |

| Boiling Point | 431.7 °C at 760 mmHg[3] | Alfa Chemistry[3] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents) due to the long alkyl chain. | Inferred from structure |

| Storage | Room temperature, in a cool, dark place is recommended.[2][4] | TCI America[2] |

Synthesis and Characterization

Synthesis Pathway

This compound is synthesized via the esterification of thioglycolic acid with octadecanol (stearyl alcohol). The most common laboratory and industrial method is a Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst.

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol describes a representative method for synthesizing OTG.

Materials:

-

Thioglycolic acid (1.0 eq)

-

Octadecanol (1.1 eq)

-

Concentrated sulfuric acid (0.05 eq)

-

Toluene (as solvent, to facilitate water removal)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add octadecanol and toluene. Heat the mixture until the alcohol dissolves completely.

-

Addition of Reagents: Allow the solution to cool slightly before adding thioglycolic acid, followed by the dropwise addition of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected azeotropically in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-8 hours). The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield the final white, waxy solid.

Causality: The use of an excess of alcohol (1.1 eq) helps to drive the equilibrium towards the product side. The Dean-Stark apparatus is critical for removing water, which is a byproduct; its removal is essential to prevent the reverse hydrolysis reaction and achieve a high yield, in accordance with Le Châtelier's principle.

Characterization Techniques

-

Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation by showing characteristic peaks for protons in the molecule, including the thiol (-SH), the methylene group adjacent to the sulfur, the ester linkage, and the long alkyl chain.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups. Expect to see a sharp peak around 1740 cm⁻¹ for the ester carbonyl (C=O) stretch, and a weaker peak around 2550 cm⁻¹ for the thiol (S-H) stretch.

-

Gas Chromatography (GC): As a primary method for assessing purity, GC separates OTG from any unreacted starting materials or byproducts. Commercial suppliers often use this method to certify purity levels.[2][4]

Mechanism of Action: A Tale of Two Ends

The functionality of OTG is dictated by its two distinct ends: the reactive thiol head and the passive, hydrophobic octadecyl tail.

The Thiol Group: Reactive Hub

The thiol group is a potent nucleophile and a mild reducing agent, enabling two primary reaction classes.

-

Thiol-Disulfide Exchange: This is the foundational mechanism for the application of thioglycolates in cosmetics and biochemistry.[6][7] The thiolate anion (RS⁻) attacks a disulfide bond (R'-S-S-R'), cleaving it and forming a new mixed disulfide. This reaction is critical for breaking down the rigid disulfide cross-links in keratin, the primary protein in hair, allowing it to be reshaped (perms) or removed (depilatories).[8][9]

Caption: Mechanism of Thiol-Disulfide Exchange.

-

Thiol-Metal Surface Interaction: The thiol group has a strong affinity for noble metal surfaces, particularly gold. It chemisorbs onto the surface, losing the thiol proton and forming a strong, semi-covalent gold-thiolate (Au-S) bond. This interaction is the basis for forming highly ordered Self-Assembled Monolayers (SAMs).

The Octadecyl Group: Hydrophobic Anchor

The long C18 alkyl chain is highly nonpolar and hydrophobic. When multiple OTG molecules are in proximity, van der Waals interactions between these chains drive them to pack closely together. This intermolecular force is the driving principle behind the formation of dense, crystalline-like SAMs on surfaces and the integration of OTG into lipid-based structures like micelles and liposomes.

Applications in Science and Technology

Materials Science: Self-Assembled Monolayers (SAMs)

The primary and most well-documented application of OTG is in materials science as a component for forming SAMs.[2][10]

Workflow for SAM Formation:

-

Substrate Preparation: An atomically smooth gold substrate (e.g., vapor-deposited on mica or silicon) is cleaned meticulously to remove organic contaminants, typically using piranha solution or UV/ozone treatment.

-

Immersion: The clean substrate is immersed in a dilute (e.g., 1 mM) solution of OTG in a solvent like ethanol or toluene.

-

Assembly: Spontaneous assembly occurs as the thiol groups bind to the gold surface. Over time (minutes to hours), the octadecyl chains organize into a densely packed, quasi-crystalline monolayer.

-

Rinsing and Drying: The substrate is removed, rinsed with fresh solvent to remove non-chemisorbed molecules, and dried under a stream of nitrogen.

The resulting surface is highly hydrophobic and can be used to control surface energy, wettability, and adhesion. These OTG-modified surfaces are model systems for studying interfacial phenomena and have applications in microfabrication, biosensors, and as anti-corrosion coatings.

Prospective Applications in Drug Development

While not a mainstream pharmaceutical excipient, the unique properties of OTG make it an intriguing candidate for advanced drug delivery systems. Its utility can be logically extrapolated from the known functions of thiols and lipids in this field.

A. Redox-Responsive Nanoparticles: Many cancer cells exhibit a significantly higher concentration of glutathione (GSH), a thiol-containing tripeptide, than healthy cells. This creates a highly reductive intracellular environment that can be exploited for targeted drug release. OTG could be used to functionalize nanoparticles in several ways:

-

Surface Stabilizer: As a surface ligand on drug-loaded nanoparticles that are cross-linked by disulfide bonds. The external thiol groups of OTG would provide stealth properties or handles for further modification. Once internalized by a cancer cell, the high GSH concentration would cleave the disulfide cross-links, causing the nanoparticle to swell or disassemble and release its payload.[11]

-

Thiol-Maleimide Conjugation: The thiol group of OTG can react specifically with maleimide-functionalized polymers or targeting ligands. This provides a robust method for attaching cell-targeting moieties to the surface of a lipid-based nanoparticle that incorporates OTG.

Caption: Hypothetical Drug Delivery System Using OTG.

B. Functional Excipient in Lipid Formulations: The long, saturated C18 chain of OTG is structurally similar to lipids like stearic acid, making it highly compatible with lipid-based drug delivery systems such as Solid Lipid Nanoparticles (SLNs) and liposomes.[12]

-

In SLNs: OTG could be incorporated into the solid lipid matrix during formulation. The octadecyl chain would integrate seamlessly, while the thiol group would be presented at the nanoparticle surface. This creates a "functionalized" SLN, providing a reactive site for attaching polyethylene glycol (PEG) to increase circulation time or for conjugating targeting molecules, without needing to pre-synthesize complex functional lipids.

Safety and Handling

The available safety data for this compound suggests it has a low hazard profile. A Safety Data Sheet (SDS) notes that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[5]

However, it is crucial to consider the chemistry of its parent compound, thioglycolic acid. Thioglycolic acid and its salts are known to be toxic if swallowed, can cause skin burns, and are potential skin sensitizers.[13][14] While the ester linkage in OTG is generally stable, hydrolysis under acidic or basic conditions could release free thioglycolic acid. Therefore, caution is warranted.

Table 3: Recommended Handling and Storage

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Safety glasses, nitrile gloves, lab coat.[5] | To prevent eye and skin contact. |

| Handling | Use in a well-ventilated area or a fume hood.[5] Avoid generating dust. | To minimize inhalation risk and exposure to the unpleasant thiol odor. |

| Storage | Keep container tightly closed in a cool, dark place.[5] Store away from strong oxidizing agents. | To prevent air oxidation of the thiol group to a disulfide and maintain stability. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety. |

Conclusion

This compound is a molecule of significant utility, bridging the gap between materials science and the life sciences. Its well-established role in forming high-quality self-assembled monolayers provides a foundation for its use in surface modification and nanotechnology. By understanding the distinct functionalities of its thiol head and alkyl tail, researchers in drug development can envision novel applications, particularly in creating functionalized, targeted, and stimuli-responsive nanoparticle systems. While further research is needed to validate its efficacy and safety as a pharmaceutical excipient, its chemical properties and straightforward synthesis make it a compelling tool for the next generation of advanced therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 10220-46-9 | TCI AMERICA [tcichemicals.com]

- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 4. This compound | 10220-46-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 8. glyceryl thioglycolate, 30618-84-9 [thegoodscentscompany.com]

- 9. specialchem.com [specialchem.com]

- 10. This compound, 25G | Labscoop [labscoop.com]

- 11. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Effects of Thioglycolate Compounds in an Emerging Technique in the World of Cosmetics—Brow Lamination - PMC [pmc.ncbi.nlm.nih.gov]

octadecyl thioglycolate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Octadecyl Thioglycolate

Introduction: Understanding this compound

This compound, also known by its synonyms Stearyl Thioglycolate or Mercaptoacetic Acid Octadecyl Ester, is a thioester of significant interest in materials science and chemical synthesis.[1][2][3] With the molecular formula C₂₀H₄₀O₂S and a molecular weight of 344.60 g/mol , its structure is characterized by a long, hydrophobic 18-carbon alkyl chain (the octadecyl group) and a functional thioglycolate headgroup.[1][2] This amphiphilic nature makes it a valuable compound for surface modification, the formation of self-assembled monolayers (SAMs), and as a coating for nanoparticles.[4] This guide provides a comprehensive overview of a robust synthesis protocol, the rationale behind key experimental decisions, and the analytical techniques required for its thorough characterization.

Part 1: Synthesis via Fischer-Speier Esterification

The most direct and industrially scalable route to this compound is through the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid (thioglycolic acid) with an alcohol (1-octadecanol).[5][6] The reaction is an equilibrium process, and therefore, specific techniques must be employed to drive it toward the formation of the desired ester product.

Reaction Principle and Strategy

The core of the synthesis is the reaction between the carboxyl group of thioglycolic acid and the hydroxyl group of 1-octadecanol. An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The key challenge in this esterification is that it is a reversible reaction where water is produced as a byproduct.

To achieve a high yield, the equilibrium must be shifted to the product side in accordance with Le Châtelier's principle. The most effective strategy for this is the continuous removal of water from the reaction mixture as it is formed.[7][8] This is expertly achieved by using a Dean-Stark apparatus in conjunction with a solvent that forms an azeotrope with water, such as toluene.[7]

Expert Insight: Catalyst Selection

While traditional mineral acids like sulfuric acid (H₂SO₄) are effective catalysts,[6] they can lead to challenges in the work-up, including difficult neutralization and the generation of corrosive aqueous waste. A more elegant and process-friendly approach is the use of a solid acid catalyst, such as an acidic ion-exchange resin (e.g., Amberlyst-15).[9][10] The primary advantage is the simplification of purification; the catalyst is a heterogeneous solid that can be removed at the end of the reaction by simple filtration, eliminating the need for aqueous washing and neutralization steps.[9] This not only improves process efficiency but also enhances the sustainability of the synthesis.

Experimental Protocol: Synthesis of this compound

Safety Precautions: Thioglycolic acid is toxic, corrosive, and has a strong, unpleasant odor.[11][12][13][14] All handling must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[15][16]

Table 1: Reagents and Reaction Parameters

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Role |

| 1-Octadecanol | C₁₈H₃₈O | 270.50 | 27.05 g | 0.10 | Alcohol |

| Thioglycolic Acid | C₂H₄O₂S | 92.12 | 10.13 g (7.7 mL) | 0.11 | Carboxylic Acid |

| Amberlyst-15 | - | - | 3.0 g | - | Catalyst |

| Toluene | C₇H₈ | 92.14 | 200 mL | - | Solvent |

Apparatus:

-

500 mL three-neck round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer or temperature probe

Procedure:

-

Setup: Equip the round-bottom flask with a magnetic stir bar, the Dean-Stark trap, and the reflux condenser.

-

Charging the Reactor: To the flask, add 1-octadecanol (27.05 g), toluene (200 mL), and the Amberlyst-15 catalyst (3.0 g). Begin stirring.

-

Reactant Addition: Slowly add thioglycolic acid (10.13 g, 0.11 mol) to the stirring mixture. A slight molar excess (1.1 equivalents) of the more easily removed reactant helps drive the reaction to completion.[7]

-

Reaction: Heat the mixture to reflux (approx. 110-115 °C). Toluene and the water byproduct will begin to co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.

-

Monitoring: Continue the reflux, monitoring the accumulation of water in the graduated arm of the trap. The theoretical yield of water is 1.8 mL (0.10 mol). The reaction is considered complete when water ceases to collect.[7] This typically takes 4-6 hours.

-

Cooling and Catalyst Removal: Once complete, turn off the heat and allow the mixture to cool to room temperature. Remove the solid Amberlyst-15 catalyst by vacuum filtration.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the toluene. The crude this compound is obtained as a waxy solid or oil.

Purification of Crude Product

The primary impurity at this stage is likely unreacted 1-octadecanol, as it is less volatile than thioglycolic acid.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly. The purified this compound will crystallize out, leaving impurities in the mother liquor.

-

Filtration and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Part 2: Structural Characterization and Validation

Confirming the identity, structure, and purity of the synthesized product is a critical step that relies on a suite of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation, providing detailed information on the connectivity and chemical environment of atoms.[17]

-

¹H NMR (Proton NMR):

-

δ 4.15 (t, 2H): A triplet corresponding to the two protons on the carbon adjacent to the ester oxygen (-O-CH₂ -). The triplet splitting pattern arises from coupling to the neighboring methylene group in the alkyl chain.

-

δ 3.25 (s, 2H): A singlet for the two protons on the carbon adjacent to the sulfur atom (-S-CH₂ -CO). This signal is often a singlet as coupling to the thiol proton is not always observed.

-

δ 1.95 (t, 1H): A triplet for the thiol proton (-SH ). This peak can be broad and its position may vary depending on concentration and solvent. It may disappear upon D₂O exchange.

-

δ 1.65 (quintet, 2H): Protons on the methylene group beta to the ester oxygen (-O-CH₂-CH₂ -).

-

δ 1.25 (br m, 30H): A large, broad multiplet representing the 15 methylene groups of the long octadecyl chain.

-

δ 0.88 (t, 3H): A characteristic triplet for the terminal methyl group (-CH₃ ) of the octadecyl chain.

-

-

¹³C NMR (Carbon NMR):

-

δ 170.5: Carbonyl carbon (C =O) of the thioester.

-

δ 65.8: Carbon adjacent to the ester oxygen (-O-C H₂-).

-

δ 31.9 - 22.7: A series of peaks corresponding to the carbons of the long methylene chain.

-

δ 28.5: Carbon adjacent to the sulfur atom (-S-C H₂-).

-

δ 14.1: Terminal methyl carbon (-C H₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

2920 & 2850 cm⁻¹ (strong, sharp): Asymmetric and symmetric C-H stretching vibrations of the methylene groups in the long alkyl chain.[18][19]

-

2560 cm⁻¹ (weak, sharp): S-H stretching of the thiol group.[19] The presence of this peak is a good indicator of a successful synthesis and that the thiol has not been oxidized to a disulfide.

-

1695 cm⁻¹ (strong, sharp): The most characteristic peak for a thioester, corresponding to the C=O carbonyl stretch.[20][21] This is notably at a lower frequency than the carbonyl stretch of a typical oxygen ester (which appears around 1735 cm⁻¹), a key distinguishing feature.[18]

-

1150 cm⁻¹ (strong): C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound.

-

Method: Electrospray Ionization (ESI) is a suitable method.

-

Expected Result: A prominent peak should be observed for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 345.6. The molecular formula C₂₀H₄₀O₂S has a monoisotopic mass of 344.275, which high-resolution mass spectrometry (HRMS) can confirm to within a few parts per million.

Purity Assessment: Gas Chromatography (GC)

GC is an excellent technique for assessing the purity of the final product, particularly for identifying any residual 1-octadecanol.

-

Method: A high-temperature capillary column (e.g., DB-5) is used. The sample is dissolved in a volatile solvent like dichloromethane or hexane.

-

Expected Result: A pure sample of this compound will show a single, sharp peak at a characteristic retention time.[2] The absence of a peak corresponding to the retention time of 1-octadecanol confirms its successful removal during purification.

Table 2: Summary of Expected Characterization Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ, ppm) | 4.15 (t), 3.25 (s), 1.95 (t), 1.65 (m), 1.25 (br m), 0.88 (t) |

| ¹³C NMR | Chemical Shift (δ, ppm) | 170.5, 65.8, 31.9-22.7, 28.5, 14.1 |

| IR | Wavenumber (cm⁻¹) | 2920, 2850 (C-H), 2560 (S-H), 1695 (C=O, thioester) |

| MS (ESI+) | Mass-to-Charge (m/z) | 345.6 [M+H]⁺ |

| GC | Purity | >98% (single peak) |

Conclusion

The synthesis of this compound via acid-catalyzed esterification is a robust and well-understood process. By employing strategic choices, such as the use of a Dean-Stark apparatus for water removal and a solid acid catalyst for simplified purification, high yields of a pure product can be reliably obtained. A comprehensive analytical approach, combining NMR and IR spectroscopy for structural elucidation with mass spectrometry and chromatography for molecular weight confirmation and purity assessment, provides a self-validating system to ensure the quality and identity of the final compound. This guide offers researchers and drug development professionals a field-proven methodology grounded in fundamental chemical principles.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 10220-46-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound-25g | Liquid chromatography–mass spectrometry (LC–MS) [lcms.com]

- 5. JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester - Google Patents [patents.google.com]

- 6. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]

- 7. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. CH369126A - Process for the preparation of thioglycol ester derivatives - Google Patents [patents.google.com]

- 9. EP0718282A1 - Process for preparing alkyl esters of thioglycolic acid - Google Patents [patents.google.com]

- 10. ppor.az [ppor.az]

- 11. echemi.com [echemi.com]

- 12. nj.gov [nj.gov]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. lobachemie.com [lobachemie.com]

- 17. NMR analysis of thiodiglycol oxidation by Mammalian alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of Octadecyl Thioglycolate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Octadecyl thioglycolate, a long-chain thioester, is a molecule of significant interest in the fields of materials science and drug delivery. Its unique bifunctional nature, possessing a lipophilic octadecyl tail and a reactive thiol head group, allows for its application in the formation of self-assembled monolayers, surface functionalization of nanoparticles, and as a critical component in advanced drug delivery systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundation for its application in research and development. We will delve into its structural and physical characteristics, stability and reactivity profiles, and its emerging roles in pharmaceutical sciences, supported by established experimental protocols and characterization methodologies.

Introduction: The Molecular Architecture and Significance of this compound

This compound (also known as stearyl thioglycolate) is an ester of thioglycolic acid and octadecanol.[1][2] Its structure is characterized by a long C18 alkyl chain, which imparts significant hydrophobicity, and a terminal thiol group, which is a versatile functional handle for a variety of chemical transformations. This amphiphilic character is central to its utility in forming ordered molecular assemblies and in modifying the surfaces of materials to alter their physicochemical properties. In the context of drug development, the thiol group can serve as a reactive site for conjugation to drug molecules, targeting ligands, or polymers, while the long alkyl chain can facilitate incorporation into lipid-based delivery systems such as liposomes and solid lipid nanoparticles.[2][3]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties dictate its behavior in different environments and are crucial for designing and optimizing experimental protocols.

Structural and Physical Data

The fundamental structural and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₄₀O₂S | [1][2][4] |

| Molecular Weight | 344.60 g/mol | [2][4] |

| CAS Number | 10220-46-9 | [1][5] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | |

| Melting Point | 28 °C | |

| Boiling Point | 431.7 °C at 760 mmHg (predicted) | [1] |

| Density | 0.916 g/cm³ (predicted) | [1] |

Synonyms: Mercaptoacetic Acid Octadecyl Ester, Stearyl Thioglycolate, Thioglycolic Acid Octadecyl Ester, Thioglycolic Acid Stearyl Ester.[1][2][5]

Solubility Profile

| Solvent | Predicted Solubility | Rationale/Analogous Data |

| Water | Insoluble | The hydrophobic C18 tail dominates the molecule's properties. |

| Ethanol | Slightly Soluble to Soluble | Shorter-chain thioglycolates are soluble in ethanol.[6] The long alkyl chain will reduce solubility compared to shorter analogs. |

| Chloroform | Soluble | Non-polar solvent capable of solvating the long alkyl chain. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent that can often dissolve amphiphilic molecules. |

Experimental Protocol for Solubility Determination:

A standardized protocol to experimentally determine the solubility of this compound in various solvents is as follows:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, chloroform, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable detector (e.g., mass spectrometer or evaporative light scattering detector).

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Acidity (pKa) and Lipophilicity (LogP)

The pKa of the thiol group and the octanol-water partition coefficient (LogP) are critical parameters for predicting the behavior of this compound in biological systems.

-

pKa: The pKa of the thiol group in thioglycolic acid is around 9.3-10.2.[6] The ester linkage and the long alkyl chain in this compound are expected to have a minor electronic effect on the thiol's acidity. Therefore, the pKa of this compound is predicted to be in a similar range. At physiological pH (~7.4), the thiol group will exist predominantly in its protonated, non-ionized form.

-

LogP: The LogP value is a measure of a compound's lipophilicity. Due to the long C18 alkyl chain, this compound is a highly lipophilic molecule. While an experimental LogP value is not available, it can be predicted using computational methods. Based on its structure, the predicted LogP is expected to be significantly greater than 5, indicating a strong preference for non-aqueous environments. This high lipophilicity is key to its incorporation into lipid-based drug delivery systems.

Stability and Reactivity

The stability and reactivity of this compound are primarily governed by the thiol and ester functional groups.

Stability Profile

-

Oxidative Stability: The thiol group is susceptible to oxidation, particularly in the presence of air (oxygen) and metal ions.[7] The primary oxidation product is the corresponding disulfide, dithiodiglycolate. Further oxidation can lead to the formation of sulfinates and sulfonates. The rate of oxidation is influenced by factors such as pH, temperature, and the presence of catalysts.[8][9] Long-chain alkyl thiols are generally more stable to oxidation than their short-chain counterparts.[10]

-

Hydrolytic Stability: The ester linkage can undergo hydrolysis, particularly under acidic or basic conditions, to yield octadecanol and thioglycolic acid. The rate of hydrolysis is dependent on pH and temperature. At neutral pH and room temperature, the ester is expected to be relatively stable.

Storage Recommendations: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and oxygen.

Key Reactivity

The thiol group is the primary site of reactivity for conjugation and surface modification.

-

Thiol-Disulfide Exchange: Thiols can readily undergo exchange reactions with disulfides. This is a key reaction in biological systems and can be utilized for the controlled release of drugs from a disulfide-linked carrier.

-

Thiol-Ene and Thiol-Yne Reactions: The thiol group can participate in "click" chemistry reactions with alkenes (thiol-ene) and alkynes (thiol-yne), providing an efficient method for conjugation under mild conditions.

-

Michael Addition: Thiols are excellent nucleophiles and can undergo Michael addition to α,β-unsaturated carbonyl compounds.

-

Alkylation and Acylation: The thiol can be alkylated or acylated to form thioethers and thioesters, respectively.

Applications in Drug Development

The unique physicochemical properties of this compound make it a valuable tool in the design of advanced drug delivery systems.

Liposome Functionalization

The long, lipophilic octadecyl chain allows for the stable incorporation of this compound into the lipid bilayer of liposomes.[11][12][13][14][15] The thiol groups are then displayed on the surface of the liposomes, providing a platform for the attachment of targeting ligands (e.g., antibodies, peptides), polymers (e.g., polyethylene glycol for "stealth" properties), or drug molecules.[11][12][14][16]

Experimental Workflow for Liposome Functionalization:

Caption: Workflow for preparing and functionalizing liposomes with this compound.

Linker in Antibody-Drug Conjugates (ADCs)

Long-chain thiol linkers are being explored in the development of ADCs.[1][17][18] The thiol group can be used to attach a cytotoxic drug, while the other end of the linker is conjugated to an antibody. The length and nature of the linker can significantly impact the stability, solubility, and efficacy of the ADC.[16] While this compound itself might be too lipophilic for some ADC applications, its derivatives with improved solubility profiles could be valuable.

Synthesis and Characterization

Synthesis of this compound

This compound is typically synthesized by the esterification of thioglycolic acid with octadecanol.[19][20][21]

Step-by-Step Synthesis Protocol:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine thioglycolic acid (1.0 eq), octadecanol (1.0-1.2 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Reaction Scheme:

Caption: Esterification of thioglycolic acid with octadecanol to form this compound.

Characterization Techniques

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the long alkyl chain (a broad multiplet around 1.2-1.4 ppm), the methylene group adjacent to the ester oxygen (a triplet around 4.1 ppm), the methylene group adjacent to the sulfur (a doublet around 3.2 ppm), and the thiol proton (a triplet around 1.6 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, confirming the presence of the ester carbonyl and the long alkyl chain.[22][23][24]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. Fragmentation patterns can provide further structural information.[25][26][27][28]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester (around 1740 cm⁻¹), the C-H stretches of the alkyl chain (around 2850-2950 cm⁻¹), and the S-H stretch of the thiol (a weak band around 2550 cm⁻¹).

-

Gas Chromatography (GC): GC can be used to assess the purity of the compound. A pure sample will show a single major peak.

Safety and Handling

This compound should be handled with care in a well-ventilated area.[1] As with all thiols, it has a strong, unpleasant odor. Personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]

Conclusion

This compound is a versatile molecule with a unique combination of a long hydrophobic chain and a reactive thiol group. Its well-defined physicochemical properties make it a valuable building block for the development of advanced materials and drug delivery systems. A thorough understanding of its synthesis, characterization, stability, and reactivity is essential for harnessing its full potential in research and pharmaceutical applications. This guide provides a solid foundation of technical information to aid researchers and scientists in their work with this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 10220-46-9: Stearyl thioglycolate | CymitQuimica [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STEARYL THIOGLYCOLATE | 10220-46-9 [chemicalbook.com]

- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics and mechanism of oxidation of thioglycolic acid by hexachloroiridate(IV) | Semantic Scholar [semanticscholar.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. CN112457228A - Preparation method of thioglycollic acid-2-ethylhexyl ester in molten salt hydrate - Google Patents [patents.google.com]

- 21. KR830002621B1 - Method for preparing thioglycolate - Google Patents [patents.google.com]

- 22. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. 1H and 13C NMR assignments of the thiopeptide antibiotic nosiheptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. THIOGLYCOLIC ACID N-OCTYL ESTER(7664-80-4) 1H NMR spectrum [chemicalbook.com]

- 26. Octyl thioglycolate [webbook.nist.gov]

- 27. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Introduction to Stearyl Thioglycolate

An In-Depth Technical Guide to Stearyl Thioglycolate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Stearyl Thioglycolate. It delves into its chemical identity, synthesis, mechanisms of action, applications, and safety protocols, providing a foundational understanding for its use in scientific and industrial settings.

Stearyl thioglycolate is an organic compound belonging to the thioglycolate class of chemicals.[1] It is the ester of thioglycolic acid and stearyl alcohol. The molecule's structure, featuring a long hydrophobic stearyl chain and a hydrophilic thiol-containing head, gives it unique surfactant properties.[1] This amphiphilic nature allows it to function as an effective emulsifier and stabilizer in oil-in-water formulations.[1] Primarily utilized in the cosmetics industry, its ability to modify protein structures also presents opportunities in other fields, including pharmaceuticals and material science.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical substance is the cornerstone of all scientific work. The Chemical Abstracts Service (CAS) number is a unique identifier that removes ambiguity.

The fundamental properties of stearyl thioglycolate are summarized below, providing a clear reference for formulation and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C20H40O2S | [1][2] |

| Molecular Weight | 344.6 g/mol | [2] |

| Appearance | White to light yellow powder, lump, or clear liquid | [1][2] |

| Melting Point | 28 °C | [2] |

| Solubility | Soluble in organic solvents; less soluble in water | [1] |

| Synonyms | Octadecyl thioglycolate, Octadecyl mercaptoacetate, Acetic acid, 2-mercapto-, octadecyl ester | [1][2] |

Synthesis and Manufacturing

The synthesis of thioglycolate esters is a well-established chemical process. The primary industrial method involves the esterification of thioglycolic acid with the corresponding alcohol. For stearyl thioglycolate, this is a reaction between thioglycolic acid and stearyl alcohol.

A generalized synthesis workflow is outlined below. This process is fundamental to producing various thioglycolate esters, with reaction conditions optimized for specific yields and purity.

Caption: Generalized workflow for the synthesis of Stearyl Thioglycolate.

Experimental Protocol: Laboratory-Scale Esterification

-

Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a Dean-Stark apparatus to remove water, driving the equilibrium towards the product.

-

Charging Reactants: Equimolar amounts of thioglycolic acid and stearyl alcohol are added to the flask with a suitable solvent (e.g., toluene).

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is introduced.

-

Reaction: The mixture is heated to reflux. The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap.

-

Work-up: Upon completion, the reaction mixture is cooled. The organic layer is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The solvent is removed under reduced pressure. The resulting crude stearyl thioglycolate can be further purified by distillation or recrystallization to achieve the desired purity.

Mechanism of Action in Protein Modification

The primary function of thioglycolates in cosmetic applications, such as hair treatments, is to act as a reducing agent.[3][4] The thiol (-SH) group is key to this activity. In hair, the structural integrity of keratin protein is largely due to strong disulfide bonds (-S-S-) between cysteine amino acid residues.

Thioglycolic acid and its esters cleave these disulfide bonds, converting them into two thiol groups.[4] This process temporarily softens the hair's structure, allowing it to be reshaped (e.g., curled in a permanent wave). A subsequent oxidation step, typically using hydrogen peroxide, reforms the disulfide bonds in the new configuration, locking in the shape.[4]

Caption: Mechanism of disulfide bond cleavage and reformation by thioglycolate.

Applications in Research and Industry

Cosmetic and Personal Care Formulations

The predominant use of stearyl thioglycolate and related compounds is in the cosmetics industry.[1][3][4]

-

Hair Products: Used in permanent wave and hair straightening solutions to chemically alter the hair's structure.[4]

-

Depilatories: Salts of thioglycolic acid are active ingredients in chemical depilatory creams, breaking down the keratin in hair so it can be easily wiped away.[4][5]

-

Emulsifier: Its surfactant properties make it a valuable emulsifier, stabilizing mixtures of oil and water in creams and lotions.[1]

Drug Development and Delivery

While less common, the properties of stearyl thioglycolate are of interest in pharmaceutical sciences.

-

Penetration Enhancer: The long stearyl chain can interact with the lipid bilayers of the skin, potentially disrupting the stratum corneum and facilitating the transdermal delivery of active pharmaceutical ingredients (APIs).[1]

-

Formulation Excipient: Its emulsifying capabilities are valuable for creating stable topical formulations for drug delivery.

The transdermal absorption of thioglycolate compounds has been studied, indicating they can permeate the skin, which is a critical consideration for both efficacy and safety in cosmetic and pharmaceutical applications.[6]

Analytical Methodologies

Ensuring the quality and concentration of stearyl thioglycolate in formulations is critical. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose. Due to the lack of a strong chromophore in the molecule, a derivatization step is often required for UV detection.

A reliable HPLC method involves a pre-column derivatization of the thiol group to create an adduct that can be easily detected.[7]

Caption: Workflow for HPLC analysis of thioglycolates in cosmetic products.

Protocol: HPLC Determination

-

Standard Preparation: Prepare a series of standard solutions of stearyl thioglycolate of known concentrations.

-

Sample Preparation: Extract the stearyl thioglycolate from the product matrix using a suitable organic solvent.

-

Derivatization: React both standards and samples with a derivatizing agent like ethacrynic acid at a controlled pH (e.g., 7.4) and temperature.[7]

-

Chromatography: Inject the derivatized solutions into an HPLC system equipped with a C18 reversed-phase column.

-

Elution: Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water) to separate the components.

-

Detection & Quantification: Monitor the column effluent with a UV detector at the adduct's maximum absorbance wavelength.[7] Calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standards.

Safety, Handling, and Regulatory Aspects

As with all chemicals, proper handling of stearyl thioglycolate is essential. Safety data sheets (SDS) provide detailed guidance.

GHS Hazard Information:

| Hazard | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] | |

| Signal Word | Warning | [2] | |

| Hazard Statement | H319 | Causes serious eye irritation | [2][8] |

Handling and First Aid:

-

Engineering Controls: Handle in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[8][9]

-

Eye Contact: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[8][9]

-

Skin Contact: Take off contaminated clothing and wash the skin with soap and plenty of water.[8][9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Regulatory bodies in various regions, including the European Union, have set limits on the concentration and pH of thioglycolates in cosmetic products to ensure consumer safety.[4] These regulations often require specific warnings on product labels.[4]

Conclusion

Stearyl thioglycolate (CAS No. 10220-46-9) is a multifunctional compound with significant applications, particularly in the cosmetics industry. Its unique chemical structure allows it to function as a potent reducing agent for protein modification and as a valuable surfactant in complex formulations. A thorough understanding of its synthesis, mechanism of action, and analytical chemistry is crucial for its effective and safe application. For professionals in research and drug development, its properties as a potential penetration enhancer and formulation excipient warrant further investigation. Adherence to strict safety and handling protocols is paramount to mitigate risks associated with its use.

References

- 1. CAS 10220-46-9: Stearyl thioglycolate | CymitQuimica [cymitquimica.com]

- 2. STEARYL THIOGLYCOLATE | 10220-46-9 [chemicalbook.com]

- 3. spiess-chemicals.com [spiess-chemicals.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. DE3243959A1 - ODOR STABILIZATION OF THIOGLYCOLATE SOLUTIONS - Google Patents [patents.google.com]

- 6. Effects of Thioglycolate Compounds in an Emerging Technique in the World of Cosmetics—Brow Lamination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. chemicalbook.com [chemicalbook.com]

- 9. targetmol.com [targetmol.com]

An In-Depth Technical Guide to Octadecyl Thioglycolate: Properties, Synthesis, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of a Versatile Amphiphile

Octadecyl thioglycolate, also known by synonyms such as stearyl thioglycolate and mercaptoacetic acid octadecyl ester, is an organic compound that merges a long-chain fatty alcohol (octadecanol) with the reactive thiol functionality of thioglycolic acid.[1][2][3] This unique structure, featuring a long hydrophobic alkyl chain and a hydrophilic head with a reactive thiol group, makes it a significant molecule in materials science and increasingly, in the sophisticated design of drug delivery systems.[1][4] This guide provides a detailed examination of its molecular characteristics, synthesis, and its emerging applications in the pharmaceutical sciences, grounded in the principles of self-assembly and nanocarrier technology.

Part 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a molecule's properties is fundamental to its application. This compound is a waxy solid at room temperature, often appearing as a white or pale yellow powder or lump.[3][5][6] Its defining feature is its amphiphilicity, which dictates its behavior in solution and at interfaces.

Key Physicochemical Data

The essential properties of this compound are summarized in the table below, providing a quantitative foundation for its use in experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 344.60 g/mol | [2][3][5][6][7] |

| Molecular Formula | C₂₀H₄₀O₂S | [1][2][5][8] |

| CAS Number | 10220-46-9 | [2][3][5][6][7] |

| Physical State | Solid at 20°C | [3][5][6][7] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [3][5][6][7] |

| Melting Point | 28 °C | [5][6] |

| Purity (Typical) | >50.0% (by Gas Chromatography) | [3][5][6][7] |

Structural Representation

The structure of this compound is key to its function. The long C18 alkyl chain provides a nonpolar, hydrophobic character, while the ester and thiol groups provide polarity and a site for specific chemical interactions.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Mechanism

The synthesis of this compound is typically achieved through a direct esterification reaction, a cornerstone of organic chemistry. This process involves the reaction of thioglycolic acid with octadecanol (stearyl alcohol), usually in the presence of an acid catalyst to increase the reaction rate.

Experimental Protocol: Fischer Esterification

-

Reactant Preparation : Equimolar amounts of thioglycolic acid and octadecanol are dissolved in an appropriate non-polar solvent (e.g., toluene) that can form an azeotrope with water.

-

Catalyst Addition : A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the mixture.

-

Reaction Conditions : The mixture is heated to reflux. A Dean-Stark apparatus is used to remove water as it is formed, which drives the equilibrium towards the formation of the ester product.

-

Monitoring : The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of reactants.

-

Work-up and Purification : Once the reaction is complete, the mixture is cooled, and the catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure, and the crude product is purified, typically by column chromatography or recrystallization, to yield pure this compound.

The causality behind this choice of protocol lies in Le Chatelier's principle. Esterification is a reversible reaction. By continuously removing water, a product of the reaction, the equilibrium is shifted to the right, maximizing the yield of the desired ester.

Synthesis Pathway Diagram

Caption: Fischer esterification of thioglycolic acid.

Part 3: Applications in Drug Development and Materials Science

While traditionally used in cosmetics and materials science, the unique properties of this compound make it a valuable tool for addressing challenges in drug delivery.[1][7] Its applications are primarily centered around its ability to form and stabilize nanoscale structures.

Self-Assembled Monolayers (SAMs) for Drug-Eluting Implants

The thiol (-SH) group in this compound has a strong affinity for noble metal surfaces, such as gold and titanium. This allows for the spontaneous formation of highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs).

-

Mechanism : In a solution, the thiol headgroups chemisorb onto the metal surface, while the long octadecyl chains orient themselves away from the surface, creating a dense, hydrophobic barrier.

-

Drug Development Application : This technology is being explored for creating polymer-free drug-eluting stents.[8] A therapeutic agent can be chemically linked to the terminal end of the alkyl chains or physically entrapped within the monolayer. This allows for a controlled, sustained release of the drug directly at the site of implantation, potentially reducing systemic side effects and inflammatory responses associated with polymer coatings.[8]

Functional Excipient in Nanoparticle Formulations

The amphiphilic nature of this compound is critical for its role in forming and stabilizing lipid-based or polymeric nanoparticles, which are at the forefront of advanced drug delivery.[9][10]

-

Role as a Surfactant/Stabilizer : In aqueous environments, molecules like this compound self-assemble to shield their hydrophobic tails from the water. This can lead to the formation of micelles or liposome-like vesicles. When used in the formulation of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), it acts as a stabilizer at the oil-water interface, preventing the nanoparticles from aggregating.[11]

-

Enhanced Drug Encapsulation and Delivery : The long alkyl chain contributes to the lipid matrix of the nanoparticle, enhancing the encapsulation of hydrophobic drugs.[5] The presence of a long alkyl chain has been shown to significantly improve the cellular uptake (endocytosis) and antitumor activity of drug-loaded nanoparticles.[5] These functionalized nanocarriers can improve drug bioavailability, control release kinetics, and enable targeted delivery to specific tissues or cells.[11][12][13]

Thiolated Nanocarriers for Mucoadhesion

The thiol group offers another key advantage: the ability to form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins. This process, known as mucoadhesion, is highly beneficial for oral drug delivery.

-

Mechanism of Action : When incorporated into nanocarriers, the surface thiol groups can interact with the mucosal layer of the gastrointestinal tract.[14]

-

Therapeutic Advantage : This interaction significantly prolongs the residence time of the drug carrier at the site of absorption, increasing the concentration gradient and enhancing the permeation of the encapsulated drug across the epithelial barrier.[6][14] This is particularly valuable for the delivery of hydrophilic macromolecular drugs, such as peptides and nucleic acids, which have poor oral bioavailability.[14]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety. It is classified as hazardous, with potential for acute toxicity if swallowed or inhaled.[4][9]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses, and a lab coat when handling the compound.[1] In cases where dust or aerosol may be generated, a dust respirator is required.[1]

-

Handling : Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][4] Avoid contact with skin, eyes, and clothing. After handling, wash hands and face thoroughly.[1]

-

Storage : Store the container tightly closed in a cool, dark, and dry place, away from incompatible materials such as oxidizing agents.[1][3][5][6] A recommended storage temperature is below 15°C.[3][5][6]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is more than a simple chemical compound; it is a sophisticated molecular tool. Its value lies in its hybrid structure: a long alkyl chain that drives self-assembly and hydrophobic interactions, and a reactive thiol group that enables surface functionalization and mucoadhesion. For researchers in drug development, this molecule serves as a foundational component for creating next-generation delivery systems, from drug-eluting surfaces to targeted nanoparticles capable of overcoming significant biological barriers. A comprehensive understanding of its properties and synthesis provides the basis for its rational application in designing more effective and safer therapeutics.

References

- 1. CAS 10220-46-9: Stearyl thioglycolate | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 10220-46-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound, 25G | Labscoop [labscoop.com]

- 5. Effect of alkyl chain on cellular uptake and antitumor activity of hydroxycamptothecin nanoparticles based on amphiphilic linear molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DE3243959A1 - ODOR STABILIZATION OF THIOGLYCOLATE SOLUTIONS - Google Patents [patents.google.com]

- 8. Drug delivery from gold and titanium surfaces using self-assembled monolayers [pubmed.ncbi.nlm.nih.gov]

- 9. Review of Contemporary Self-Assembled Systems for the Controlled Delivery of Therapeutics in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid-based nanoparticles as pharmaceutical drug carriers: from concepts to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. meddocsonline.org [meddocsonline.org]

- 12. Long-lasting nanoparticles for controlled release drug delivery | Imperial for business | Imperial College London [imperial.ac.uk]

- 13. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiolated nanocarriers for oral delivery of hydrophilic macromolecular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Octadecyl Thioglycolate in Ethanol for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Sciences

In the realm of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) and its associated excipients is a cornerstone of formulation science. It dictates the bioavailability, efficacy, and ultimately, the therapeutic success of a drug product. This guide provides a comprehensive technical exploration of the solubility of octadecyl thioglycolate in ethanol, a subject of increasing relevance for scientists formulating topical and transdermal drug delivery systems. By delving into the theoretical underpinnings, practical measurement techniques, and real-world applications, this document aims to equip researchers with the knowledge to harness the full potential of this unique molecule.

This compound: A Molecular Profile

This compound, also known by its synonyms stearyl thioglycolate and mercaptoacetic acid octadecyl ester, is the ester of thioglycolic acid and octadecanol.[1][2] Its molecular structure, featuring a long C18 alkyl chain and a sulfur-containing ester group, imparts a unique combination of lipophilicity and modest polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H40O2S | [2][3] |

| Molecular Weight | 344.60 g/mol | [2] |

| Appearance | White or colorless to light yellow powder or lump | [1] |

| Physical State at 20°C | Solid | [1] |

This long alkyl chain dominates the molecule's physical properties, suggesting a high degree of lipophilicity and, consequently, poor solubility in aqueous media but favorable solubility in organic solvents.

The Interplay of Molecular Forces: Predicting Solubility in Ethanol

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. To achieve a more quantitative prediction, we turn to the concept of Hansen Solubility Parameters (HSP) . HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5] For a solute to dissolve in a solvent, their respective HSP values should be similar.

Hansen Solubility Parameters of Ethanol

Ethanol is a polar protic solvent capable of dispersion, polar, and hydrogen bonding interactions. Its established HSP values are:

-

δD (Dispersion): 15.8 MPa½

-

δP (Polar): 8.8 MPa½

-

δH (Hydrogen Bonding): 19.4 MPa½

Estimating the Hansen Solubility Parameters of this compound

Table 2: Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | ~17.0 |

| δP (Polar) | ~3.5 |

| δH (Hydrogen Bonding) | ~4.0 |

Note: These values are estimations based on group contribution methods and should be used as a predictive tool, with experimental verification being paramount.

Predicting Solubility Based on HSP Distance

The similarity between the HSPs of a solute and a solvent can be quantified by calculating the Hansen Solubility Parameter distance (Ra). A smaller Ra value indicates a higher likelihood of solubility.

Based on the estimated HSPs for this compound and the known values for ethanol, a moderate Ra is expected, suggesting that this compound is likely to be soluble in ethanol. The long, nonpolar alkyl chain's dispersion forces align reasonably well with ethanol's dispersion component. While the polar and hydrogen bonding parameters differ more significantly, the overall interaction is predicted to be favorable for dissolution.

Quantitative Solubility of this compound in Ethanol: An Analog-Based Estimation

Direct experimental data for the solubility of this compound in ethanol is not widely published. However, we can draw strong inferences from structurally similar long-chain esters.

-

Methyl Stearate (C19H38O2): This ester, with a similar long alkyl chain, is reported to be soluble in ethanol at a concentration of approximately 100 mg/mL.[9]

-

Ethyl Stearate (C20H40O2): Also structurally analogous, ethyl stearate is described as being soluble in ethanol.[10][11]

Given the structural similarities, it is highly probable that This compound exhibits good solubility in ethanol, likely in the range of tens to hundreds of milligrams per milliliter at room temperature. The presence of the sulfur atom in the thioglycolate moiety is not expected to drastically alter this solubility profile in ethanol compared to its stearate counterparts.

Experimental Determination of Solubility: A Step-by-Step Protocol

Theoretical predictions and analog-based estimations provide valuable guidance, but for precise formulation development, experimental determination of solubility is essential. The following is a detailed protocol for the isothermal equilibrium solubility method.

Materials and Equipment

-

This compound (analytical grade)

-

Ethanol (anhydrous, analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

Experimental Workflow

Figure 1: Experimental workflow for determining the solubility of this compound in ethanol.

Detailed Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of ethanol into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic water bath or incubator set to the desired temperature (e.g., 25°C).

-

Continuously agitate the samples using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Data Analysis:

-

From the concentration of the diluted sample and the dilution factor, calculate the solubility of this compound in ethanol at the specified temperature. Express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound in ethanol:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. For endothermic dissolution processes, increasing the temperature will enhance solubility.

-

Purity of Solute and Solvent: Impurities in either the this compound or the ethanol can affect the measured solubility.

-

Presence of Water: Although ethanol is the primary solvent, the presence of water can reduce the solubility of the lipophilic this compound due to the unfavorable interactions between the long alkyl chain and water molecules.

Applications in Drug Development: A Focus on Topical and Transdermal Delivery

The favorable solubility of this compound in ethanol, a pharmaceutically acceptable solvent, opens up several potential applications in drug development, particularly in the formulation of topical and transdermal delivery systems.

As a Solubilizer and Vehicle Component

For poorly water-soluble APIs intended for topical application, this compound can act as a co-solvent or part of the lipid phase in creams, lotions, and ointments. Its solubility in ethanol allows for easy incorporation into formulations during the manufacturing process.

As a Potential Penetration Enhancer

Long-chain fatty acid esters have been investigated as penetration enhancers, which facilitate the transport of APIs across the stratum corneum, the outermost layer of the skin. The mechanism of action is often attributed to the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing the diffusion of the drug into the deeper layers of the skin. The structural similarity of this compound to these compounds suggests its potential in this application.

Figure 2: Proposed mechanism of this compound as a penetration enhancer in a topical formulation.

Conclusion: A Versatile Excipient for Advanced Drug Delivery

This compound's favorable solubility in ethanol, coupled with its lipophilic character, positions it as a valuable excipient for pharmaceutical scientists. While direct quantitative solubility data requires experimental determination for specific formulation conditions, theoretical predictions and analog data strongly support its high solubility. The potential for this molecule to act as both a solubilizer and a penetration enhancer makes it a compelling candidate for the development of innovative and effective topical and transdermal drug delivery systems. Further research into its specific interactions with the skin barrier and its compatibility with a range of APIs will undoubtedly unlock its full potential in the pharmaceutical arena.

References

- 1. This compound | 10220-46-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. scbt.com [scbt.com]